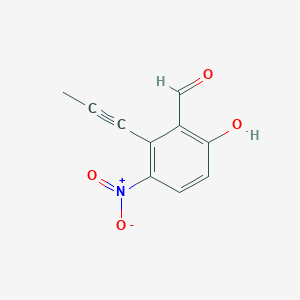![molecular formula C6H8GeO4 B14266496 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione CAS No. 131690-66-9](/img/structure/B14266496.png)
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxa-5-germaspiro[44]nonane-2,7-dione is a unique organogermanium compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione typically involves the reaction of germanium tetrachloride with diols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted spirocyclic derivatives.
Aplicaciones Científicas De Investigación
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A structurally similar compound with different central atoms.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a larger ring structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A dioxane derivative with different functional groups.
Uniqueness
1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
| 131690-66-9 | |
Fórmula molecular |
C6H8GeO4 |
Peso molecular |
216.75 g/mol |
Nombre IUPAC |
1,6-dioxa-5-germaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C6H8GeO4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2 |
Clave InChI |
MMHJBARKBVTQKV-UHFFFAOYSA-N |
SMILES canónico |
C1C[Ge]2(CCC(=O)O2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/no-structure.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)


